molecular formula C9H10O B047014 Cinnamyl alcohol CAS No. 104-54-1

Cinnamyl alcohol

Cat. No.: B047014
CAS No.: 104-54-1
M. Wt: 134.17 g/mol
InChI Key: OOCCDEMITAIZTP-QPJJXVBHSA-N
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Mechanism of Action

Target of Action

Cinnamyl alcohol is a naturally occurring compound found within cinnamon . It has been shown to be a skin sensitizer , and it’s approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older . It also demonstrates potent anti-inflammatory effects by modulating the NLRP3 inflammasome pathway .

Mode of Action

It has been reported that cinnamon essential oil or cinnamaldehyde can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation .

Biochemical Pathways

This compound is involved in the biosynthesis of monolignols from cinnamic acid-derived building blocks . The enzymes cinnamoyl-CoA reductase (CCR) and this compound dehydrogenase (CAD) catalyze the two key reduction reactions in the conversion of cinnamic acid derivatives into monolignol building blocks for lignin polymers in plant cell walls .

Pharmacokinetics

This compound is 66% absorbed through the skin and shown to be rapidly absorbed from the gut . It is metabolized and excreted primarily in the urine and, to a minor extent, in the feces . After oral or intraperitoneal administration to rats and mice, 76–77% of the dose of this compound was recovered in the urine and feces within 24 h .

Result of Action

This compound has been found to have a sensitizing effect on some people . In skincare, this compound has been found to reduce inflammation and acne-causing bacteria, while also providing the skin with essential nutrients and antioxidants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, severe product inhibition was found to be the key limiting factor for this compound biosynthesis . A biphasic system was proposed to overcome the inhibition of this compound via in situ product removal . This opens up possibilities for the practical biosynthesis of natural this compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Cinnamyl alcohol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to cinnamaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: It can be reduced to hydrothis compound using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products:

    Oxidation: Cinnamaldehyde.

    Reduction: Hydrothis compound.

    Substitution: Various cinnamyl derivatives depending on the substituent introduced.

Scientific Research Applications

Cinnamyl alcohol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cinnamyl alcohol is part of the cinnamyl family, which includes:

    Cinnamic acid: An aromatic acid with similar structural features.

    Cinnamaldehyde: An aldehyde with a strong cinnamon odor.

    Cinnamic acetate: An ester derivative of cinnamic acid.

    2-Methoxy-cinnamaldehyde: A methoxy-substituted cinnamaldehyde.

Uniqueness: this compound is unique due to its versatile chemical reactivity and wide range of applications in various fields. Its distinctive odor and ability to undergo multiple types of chemical reactions make it a valuable compound in both research and industry.

Properties

IUPAC Name

(E)-3-phenylprop-2-en-1-ol
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InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCCDEMITAIZTP-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Record name cinnamyl alcohol
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DSSTOX Substance ID

DTXSID301314144
Record name trans-Cinnamyl alcohol
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Molecular Weight

134.17 g/mol
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Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, White solid with a hyacinth-like odor; [Hawley] Pale yellow crystalline solid; mp = 33-35 deg C; [MSDSonline], Solid, White to yellowish crystalline solid, warm-balsamic, floral, sweet odour
Record name 2-Propen-1-ol, 3-phenyl-
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Record name Cinnamyl alcohol
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Record name Cinnamyl alcohol
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Boiling Point

250.0 °C @ 760 MM HG, 247.00 to 250.00 °C. @ 760.00 mm Hg
Record name 3-PHENYL-2-PROPEN-1-OL
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Flash Point

126 °C
Record name Cinnamyl alcohol
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Solubility

FREELY SOL IN ALC, ETHER, OTHER COMMON ORGANIC SOLVENTS; SOL IN WATER, GLYCEROL; CLEARLY SOL IN 3 VOL 50% ALC, insoluble to slightly soluble in water; soluble in oils, moderately soluble (in ethanol)
Record name 3-PHENYL-2-PROPEN-1-OL
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Density

1.0397 @ 35 °C/35 °C
Record name 3-PHENYL-2-PROPEN-1-OL
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Color/Form

NEEDLES OR CRYSTAL MASS, WHITE TO YELLOWISH SOLID, WHITE NEEDLES FROM PETROLEUM ETHER

CAS No.

4407-36-7, 104-54-1
Record name trans-Cinnamyl alcohol
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Record name CINNAMYL ALCOHOL
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Melting Point

33 °C
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Synthesis routes and methods I

Procedure details

α-Benzyloxy[4-(tert-butyldimethylsilyloxymethyl)styrene] and α-Benzyloxy[3-(tert-butyldimethylsilyloxymethyl)styrene] (Formula II, R1 =(tert-butyldimethylsilyloxymethyl)phenyl, R2 =benzyl). (Hydroxymethyl)styrene was prepared from (chloromethyl)styrene (a 2:3 mixture of para and meta isomers) by a sequence described in Polymer, 1973, 14, 330. It was treated with tert-butyldimethylsilyl chloride following the general directions found in Journal of the American Chemical Society, 1972, 94, 6190. Method C was used to convert the 25 resulting compound to the required alkoxystyrene: 1H NMR (CCl4) δ 0.70 (6H, s), 0.94 (9H, s), 4.17 (1H, d, J 2.4 Hz), 4.63 (3H, broadened s), 4.83 (2H, s), 7.0-7.6 (9H, m); MS (CH4) 355 (MH+, 4%), 91 (100%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Scheme 5 illustrates a method for the synthesis of title compounds of general formula I wherein the R1 substituent is an carboxylic ester or similar functional group that can in turn be prepared from an ester. In this synthetic method, a cinnamaldehyde of general formula 22 is used as the starting material. If the cinnamaldehyde derivative of general formula 22 with the desired substitution pattern is not readily available, it may be prepared in two step from the cinnamic acid of general formula 20 as shown. In this case the cinnamic acid of general formula 20 is converted to a mixed anhydride with a reagent such as ethyl chloroformate in a solvent like THF. The intermediate mixed anhydride is then reduced with sodium borohydride which affords a cinnamyl alcohol of general formula 21. The cinnamyl alcohol of general formula 21 is then oxidized to the cinnamaldehyde of general formula 22 using one of the methods for the oxidation of alcohols known in organic synthesis. For example reaction of the cinnamyl alcohol of general formula 21 with DMSO and oxalyl chloride using the Swern modification of the Moffatt reaction affords the cinnamaldehyde 22. The aldehyde 22 is condensed with methyl azidoacetate under basic conditions to afford the azidodiene 23. Reaction of the azide 23 with triphenylphosphine affords the intermediate 2-aza-1λ5-phosphahexa-1,3,5-triene 24 which condenses with an benzaldehyde of general formula 25 to yield the methyl 5,6-diarylpyridine-2-carboxylate 26 after endocyclic ring closure and air oxidation of an intermediate dihydropyridine.
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Synthesis routes and methods IV

Procedure details

The above ester (3.52 g) was treated with diisobutylaluminium hydride (40 ml of a 1M solution in hexane) in dichloromethane (40 ml) in the normal fashion to provide 3-phenylprop-2-en-1-ol (2.8 g). NMR 1H: 7.2(5H,m), 6.55(1H,d), 6.35 (1H,t), 4.25(2H,d), 1.97(1H,s).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamyl alcohol
Reactant of Route 2
Cinnamyl alcohol
Reactant of Route 3
Cinnamyl alcohol
Reactant of Route 4
Cinnamyl alcohol
Reactant of Route 5
Cinnamyl alcohol
Reactant of Route 6
Cinnamyl alcohol

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